6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
This compound belongs to the class of organic compounds known as pyrano[2,3-c]pyrazoles . It is a heterocyclic compound with a pyran fused to a pyrazole ring . The pyrano[2,3-c]pyrazole core is a significant structural moiety in diverse classes of bioactive organic molecules .
Synthesis Analysis
The synthesis of this compound can be achieved effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This method has the advantages of mild conditions, high yields, and environmentally benign procedure .Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring that is almost coplanar to the fused pyran ring . The pyrazole ring forms a dihedral angle with the phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This reaction can be carried out in the presence of the choline chloride/thiourea catalyst under reflux or ultrasonic irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 188–189 °C . It also has a specific linear formula and molecular weight .Scientific Research Applications
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Biological Activities of Pyrazoline Derivatives
- Field : Biological Sciences
- Application Summary : Pyrazolines and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Methods of Application : The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
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Antileishmanial and Antimalarial Activities of Pyrazole Derivatives
- Field : Medical and Pharmaceutical Sciences
- Application Summary : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
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Neurotoxic Potentials of Pyrazoline Derivatives
- Field : Neurobiology
- Application Summary : This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Methods of Application : The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
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Antileishmanial and Antimalarial Activities of Hydrazine-Coupled Pyrazole Derivatives
- Field : Medical and Pharmaceutical Sciences
- Application Summary : Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
- Methods of Application : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
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Synthesis and Antiviral Study of Novel Pyrazole Derivatives
- Field : Pharmaceutical Chemistry
- Application Summary : This research focuses on the synthesis of novel pyrazole derivatives and their potential antiviral activities .
- Methods of Application : The experimental procedure involves the synthesis of novel pyrazole derivatives .
- Results : The results of this study are not specified in the available information .
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Aqueous Synthesis of Pyrano[2,3-c]pyrazole Derivatives
- Field : Organic Chemistry
- Application Summary : This research presents a concise synthesis of 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles .
- Methods of Application : The synthesis was performed effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .
- Results : The results of this study are not specified in the available information .
Future Directions
properties
IUPAC Name |
6-amino-4-(4-bromophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c1-7-11-12(8-2-4-9(15)5-3-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLUTCSIJJHFIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Citations
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